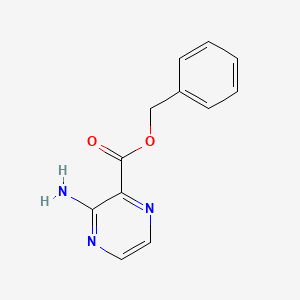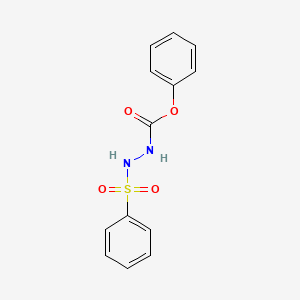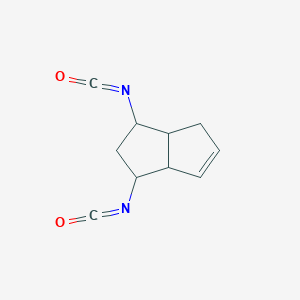![molecular formula C28H30P2Si B14600105 Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- CAS No. 59557-18-5](/img/structure/B14600105.png)
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- is an organophosphorus compound characterized by its unique structure, which includes a dimethylsilylene bridge connecting two methylene groups, each bonded to a diphenylphosphine moiety. This compound is notable for its applications in coordination chemistry and catalysis, where it serves as a ligand due to its ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of dichloromethane with sodium diphenylphosphide can yield the desired compound. The general reaction scheme is as follows :
[ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reagents and conditions used.
Scientific Research Applications
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- exerts its effects involves its ability to coordinate with metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The dimethylsilylene bridge provides additional stability to the complex, making it more effective in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diphosphine ligands such as:
- Bis(diphenylphosphino)methane
- 1,2-Bis(diphenylphosphino)ethane
- 1,2-Bis(diphenylphosphino)benzene
Uniqueness
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- is unique due to its dimethylsilylene bridge, which imparts additional stability and flexibility to the ligand. This structural feature distinguishes it from other diphosphine ligands and enhances its performance in catalytic applications .
Properties
CAS No. |
59557-18-5 |
|---|---|
Molecular Formula |
C28H30P2Si |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[diphenylphosphanylmethyl(dimethyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C28H30P2Si/c1-31(2,23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
InChI Key |
YQHRQVQNJGVQEM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)
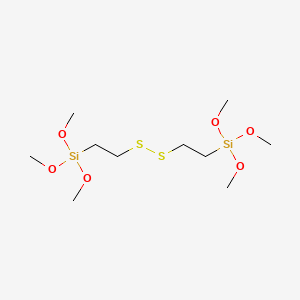
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)
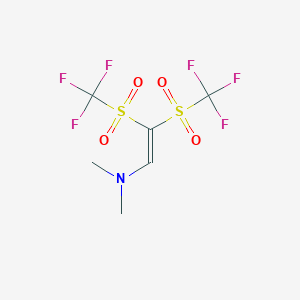
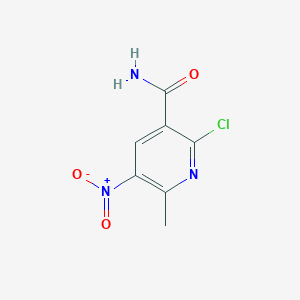
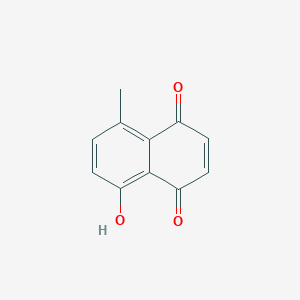
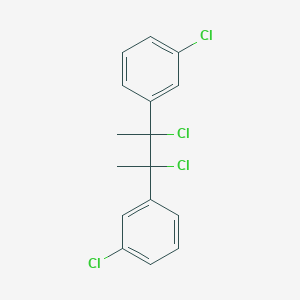
phosphanium chloride](/img/structure/B14600077.png)
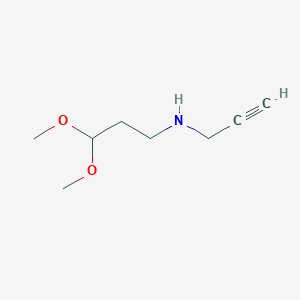
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
